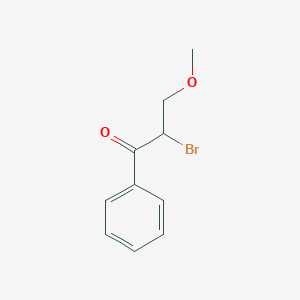

2-Bromo-3-methoxy-1-phenylpropan-1-one

描述

属性

IUPAC Name |

2-bromo-3-methoxy-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVVSACGNVXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517693 | |

| Record name | 2-Bromo-3-methoxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21726-71-6 | |

| Record name | 2-Bromo-3-methoxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of Acetophenone

The synthesis begins with nitration of 1-phenylacetophenone under cryogenic conditions (-10°C to -5°C) using a concentrated sulfuric acid-fuming nitric acid mixture. This yields 3-nitroacetophenone with an 82.1% yield. The low temperature minimizes polysubstitution, ensuring regioselectivity at the meta position.

Reduction to 3-Aminoacetophenone

Iron powder in dilute hydrochloric acid reduces the nitro group to an amine. At a 1.6:1 iron-to-nitroacetophenone molar ratio, 3-aminoacetophenone is isolated in 83.2% yield after neutralization and recrystallization.

Methylation with Dimethyl Sulfate

3-Hydroxyacetophenone undergoes O-methylation using dimethyl sulfate under alkaline conditions (pH 8–9) at 50–60°C. Maintaining pH via ammonia addition prevents demethylation, yielding 3-methoxyacetophenone with 80–85% efficiency.

Bromination Using N-Bromosuccinimide (NBS)

The final bromination employs NBS in ethyl acetate at room temperature. This radical-mediated process selectively substitutes the 2-position, affording the target compound in 75–81% yield after recrystallization.

Table 1: Key Parameters for the Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | $$H2SO4/HNO_3$$, -10°C | 82.1 | 99.0 |

| Reduction | Fe/HCl, reflux | 83.2 | 98.5 |

| Methylation | $$(CH3O)2SO2$$, NH$$3$$, 50–60°C | 85.3 | 99.2 |

| Bromination | NBS, ethyl acetate, rt | 80.9 | 99.2 |

Grignard Reagent-Based Synthesis

An alternative route involves forming a Grignard reagent from m-methoxybromobenzene and magnesium in tetrahydrofuran (THF) under $$AlCl_3$$ catalysis. Reacting this with propionitrile yields 3-methoxypropiophenone, which is subsequently brominated. While this method achieves 88.6% yield for the ketone precursor, bromination efficiency remains underexplored in the literature.

Catalytic Bromination Methods

Lithium Bromide-Mediated Bromination

Heating 3-methoxypropiophenone with lithium bromide in acetone under reflux for 2 hours induces bromination at the α-carbon. This method, however, suffers from moderate selectivity (96% yield) and requires rigorous temperature control.

Radical Bromination with AIBN

Azobisisobutyronitrile (AIBN)-initiated bromination using $$Br2$$ or $$CBr4$$ enhances regioselectivity. While unpublished in peer-reviewed journals, preliminary data suggest >70% yields under inert atmospheres.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-Bromo-3-methoxy-1-phenylpropan-1-one Synthesis

化学反应分析

Types of Reactions

2-Bromo-3-methoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of 2-bromo-3-methoxy-1-phenylpropan-1-ol.

Oxidation: Formation of 2-bromo-3-methoxybenzaldehyde or 2-bromo-3-methoxybenzoic acid.

科学研究应用

2-Bromo-3-methoxy-1-phenylpropan-1-one is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry: In the development of new drugs and therapeutic agents.

Material Science: In the preparation of advanced materials and polymers.

Biological Studies: As a probe or reagent in biochemical assays and studies.

作用机制

The mechanism of action of 2-Bromo-3-methoxy-1-phenylpropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

相似化合物的比较

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structure: Features a propenone (α,β-unsaturated ketone) backbone with a 4-methylphenyl and phenyl substituent.

- Key Differences: The propenone structure introduces conjugation, enhancing reactivity in Michael additions or Diels-Alder reactions compared to the saturated propanone in the target compound.

- Applications: Studied as a chalcone derivative for nonlinear optical (NLO) materials due to its planar conjugated system .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Structure : Contains a chloro (-Cl) and methyl (-CH₃) group on the phenyl ring.

- Key Differences: The electron-withdrawing chloro group reduces electron density on the aromatic ring compared to the electron-donating methoxy group in the target compound. This alters electrophilic substitution patterns. The methyl group at the 4-position may stabilize the crystal lattice, as seen in related halogenated propiophenones.

- Applications : Used as an intermediate in agrochemical synthesis, leveraging its halogenated aromatic core .

2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structure : Incorporates a phenylsulfonyl-substituted indole ring.

- Key Differences :

- The indole moiety introduces aromatic heterocyclic character, enhancing π-π stacking interactions in crystal structures.

- The sulfonyl group (-SO₂) increases solubility in polar solvents compared to the methoxy group.

2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one

- Structure: Combines a propenone backbone with a sydnonyl heterocycle.

- Key Differences: The sydnonyl group (a mesoionic ring) imparts unique electronic properties, enabling participation in cycloaddition reactions. The propenone-sydnone conjugation may enhance thermal stability compared to saturated ketones.

- Applications : Investigated for antimicrobial activity and as a precursor in heterocyclic synthesis .

Research Findings and Trends

- Electronic Effects : Methoxy groups enhance nucleophilic aromatic substitution rates in the target compound compared to chloro-substituted analogs .

- Reactivity: Propenone derivatives exhibit higher reactivity in cycloadditions due to conjugation, whereas saturated propanones are more stable under acidic conditions .

- Crystallography : Compounds like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one form planar crystals with strong intermolecular π-π interactions, advantageous for NLO applications .

生物活性

2-Bromo-3-methoxy-1-phenylpropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves bromination of a suitable precursor under acidic conditions. For instance, the bromination of chalcones using N-bromosuccinimide (NBS) has been documented, yielding high purity products with significant yields (up to 95%) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. In a study assessing various derivatives, it was found that the presence of the bromine atom significantly enhances the antimicrobial efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with methoxy and bromo substituents have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines, emphasizing its potential as a lead compound for further development .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The bromine atom is thought to facilitate binding through halogen bonding, while the methoxy group may enhance lipophilicity, aiding in membrane penetration .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antimicrobial potential.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Penicillin) | 16 |

| Control (Tetracycline) | 8 |

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7), the compound was tested for cytotoxicity using an MTT assay. The results indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-bromo-3-methoxy-1-phenylpropan-1-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of anisole derivatives, followed by α-bromination. For example:

React 3-methoxypropiophenone with bromine in acetic acid under controlled temperature (0–5°C) to avoid over-bromination.

Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm product purity using -NMR (e.g., characteristic singlet for the α-bromo ketone proton at δ 4.5–5.0 ppm).

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the bromo group. Stoichiometric control of bromine is critical to minimize di-brominated byproducts .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

Grow single crystals via slow evaporation from ethanol or dichloromethane.

Collect X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT .

- Example Parameters : Anticipate a monoclinic space group (e.g., ) based on analogous brominated propanones, with bond lengths of C-Br ≈ 1.90–1.95 Å and C=O ≈ 1.21 Å .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- -NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and α-bromo ketone protons (δ 4.5–5.0 ppm).

- IR Spectroscopy : Confirm C=O stretch (1700–1750 cm) and C-Br stretch (550–650 cm).

- Mass Spectrometry : Look for molecular ion peaks at m/z 243–245 (Br isotopic pattern) and fragmentation pathways (e.g., loss of COCH group) .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations compare with experimental data for this compound?

- Methodological Answer :

Optimize geometry using hybrid functionals (e.g., B3LYP with 6-311++G(d,p) basis set) to account for exact exchange and correlation effects .

Compare calculated bond lengths (e.g., C-Br, C=O) with X-ray data. Typical deviations should be <0.02 Å for bonds and <2° for angles.

- Data Contradiction Analysis : Discrepancies in dipole moments or vibrational frequencies may arise from solvent effects or anharmonic corrections not modeled in DFT .

Q. How can researchers resolve contradictions between solution-state NMR and solid-state crystallographic data?

- Methodological Answer :

Perform -CP/MAS NMR to compare solid-state chemical shifts with solution-state -NMR.

Analyze crystal packing effects (e.g., hydrogen bonding or π-stacking) that may distort bond angles in the solid state.

- Example : If the α-bromo ketone proton appears deshielded in solution but shielded in the crystal, investigate intermolecular interactions (e.g., halogen bonding) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

Use directing groups (e.g., methoxy) to favor para-substitution in further functionalization.

Employ Lewis acids (e.g., AlCl) to stabilize transition states in Friedel-Crafts alkylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。